![molecular formula C9H9N3OS B2850066 5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 850628-76-1](/img/structure/B2850066.png)
5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and CNS depressive properties .
作用機序
Target of Action
The primary targets of 5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one are various kinases, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in cellular signaling pathways, regulating cell growth, proliferation, and survival.
Mode of Action
This compound interacts with its targets by inhibiting their activity. The inhibition of these kinases disrupts the signaling pathways they are involved in, leading to changes in cellular functions . The exact mode of interaction and the resulting changes depend on the specific target and the cellular context.
Biochemical Pathways
The affected pathways include those regulated by the target kinases. For instance, the inhibition of tyrosine kinase can affect the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation . Similarly, the inhibition of BCR-ABL can disrupt the BCR-ABL signaling pathway, which is implicated in certain types of leukemia .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target and the cellular context. Generally, the inhibition of the target kinases can lead to the disruption of the associated signaling pathways, potentially leading to the inhibition of cell growth and proliferation .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Additionally, the cellular environment, including the presence of other signaling molecules and the state of the target cells, can also influence the compound’s efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through various methods. One notable method involves the autocatalytic photoinduced oxidative dehydrogenation of its 5,6-dihydro derivative. This process is carried out by irradiating the compound at 450 or 365 nm in dimethyl sulfoxide (DMSO) in the presence of air at room temperature . This method does not require any external photosensitizer .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned photochemical dehydrogenation process. The scalability of this method makes it suitable for industrial applications.
化学反応の分析
Types of Reactions
5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form C5–C6 unsaturated systems.
Substitution: Substituents can be introduced at various positions on the pyrido[2,3-d]pyrimidine scaffold.
Common Reagents and Conditions
Oxidation: Typically involves irradiation in DMSO in the presence of air.
Substitution: Various substituents can be introduced using appropriate reagents under standard organic synthesis conditions.
Major Products Formed
科学的研究の応用
5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one has a broad spectrum of scientific research applications:
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidine: A closely related compound with similar biological activities.
8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine: Another derivative with potential as a kinase inhibitor.
Uniqueness
5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable scaffold for drug development .
特性
IUPAC Name |
5-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-5-3-7(13)11-8-6(5)4-10-9(12-8)14-2/h3-4H,1-2H3,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPYQIHQFJOCBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=NC(=NC=C12)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2849983.png)
![N-(4-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2849984.png)
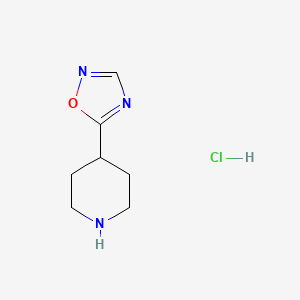
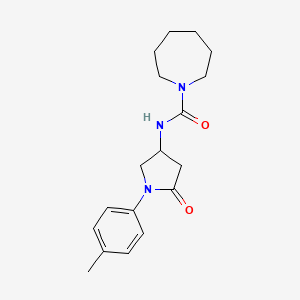
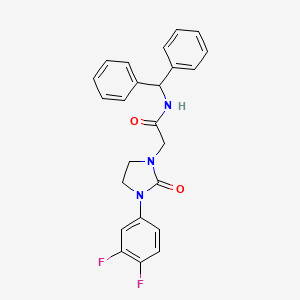

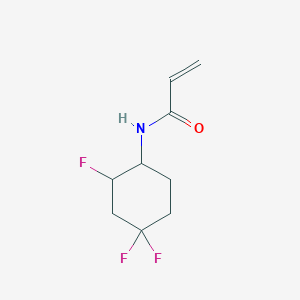
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylthio)benzamide](/img/structure/B2849995.png)
![1-[3-(Piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/new.no-structure.jpg)
![6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2849998.png)
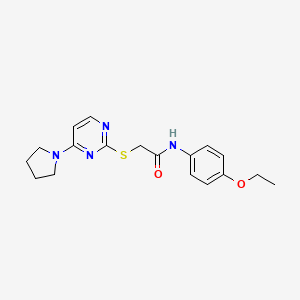
![N-[(2-Fluoro-4-phenylphenyl)methyl]prop-2-enamide](/img/structure/B2850000.png)
![2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-propylacetamide](/img/structure/B2850002.png)
![3-{2-[4-(3-methylphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2850006.png)
